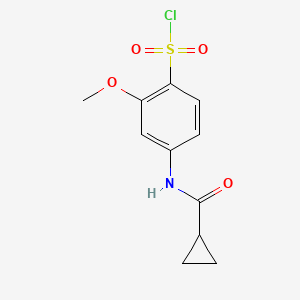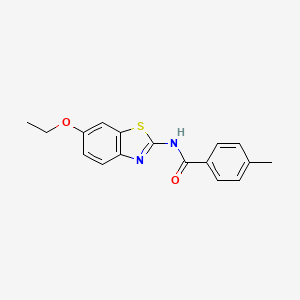
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. MPTP is a heterocyclic compound that is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which is selectively taken up by dopamine-producing neurons in the substantia nigra of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to a decrease in ATP production and subsequent cell death. This mechanism is similar to that of rotenone, another complex I inhibitor that is also used in Parkinson's disease research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione are well-documented in animal models. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are caused by the selective destruction of dopamine-producing neurons in the substantia nigra of the brain. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments. Its ability to induce Parkinson's disease-like symptoms in animals makes it a valuable model for studying the disease. However, there are limitations to using 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione in lab experiments. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced Parkinson's disease-like symptoms are not identical to those seen in human patients, and the mechanism of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced neurotoxicity may differ from that of idiopathic Parkinson's disease. Additionally, 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a potent neurotoxin that requires careful handling and administration.
Orientations Futures
There are several future directions for research on 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced neurotoxicity. Another area of interest is the use of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione as a tool for studying the role of oxidative stress and inflammation in Parkinson's disease. Additionally, there is ongoing research into the development of new animal models of Parkinson's disease that more closely mimic the human disease.
Méthodes De Synthèse
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized in several ways, including the reaction of 2-methylphenylhydrazine with maleic anhydride or maleic acid. Another method involves the reaction of 2-methylphenylhydrazine with diethyl maleate. These methods have been optimized to produce high yields of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione with minimal impurities.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in animals. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra of the brain. This makes 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)






